8-Methoxygoniodiol
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Overview
Description
8-Methoxygoniodiol is a natural product found in Goniothalamus amuyon with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis Approaches : The stereoselective synthesis of 8-methoxygoniodiol has been achieved using δ-gluconolactone as a chiral source. Key steps involved in this synthesis include the stereoselective addition of aryl Grignard reagent on aldehyde and regioselective opening of chiral epoxide by ethyl propiolate (Yadav et al., 2008).
- Innovative Synthesis Techniques : The first total synthesis of (+)-8-methoxygoniodiol and its analogue, 8-deoxygoniodiol, has been conducted using a catalytic asymmetric hetero-Diels–Alder/allylboration sequence. This process also evaluated the cytotoxic activity of these compounds against human cancer cell lines, highlighting the lactone moiety's importance (Carreaux et al., 2006).
Biological and Pharmacological Research
- Cytotoxic Properties in Cancer Research : A study isolated new styrylpyrones, including this compound, from Goniothalamus amuyon. These compounds demonstrated significant selective cytotoxicity toward certain cancer cell lines, suggesting potential applications in cancer treatment (Lan et al., 2003).
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2R)-2-[(1S,2R)-1-hydroxy-2-methoxy-2-phenylethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-14(10-6-3-2-4-7-10)13(16)11-8-5-9-12(15)18-11/h2-7,9,11,13-14,16H,8H2,1H3/t11-,13+,14-/m1/s1 |
InChI Key |
OGXADNXQFFRXMG-KWCYVHTRSA-N |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O |
SMILES |
COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O |
Canonical SMILES |
COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O |
Synonyms |
(6R,7R,8R)-8-methoxygoniodiol 8-methoxygoniodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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